m-Azobenzenesulfonic acid

Regioisomer differentiation Hygroscopicity Dye intermediate quality control

Using the para-isomer or HCl dopants introduces uncontrolled variation in nanostructure morphology and thermal stability. m-Azobenzenesulfonic acid serves as a single-molecule dopant, structure-directing agent, and photochromic unit. Key outcomes: self-assembly into 4.3 nm micelles that template polyaniline nanofibers with 110-130 nm diameter control; baseline conductivity of 2.5 × 10⁻² S/cm without post-doping; and thermal stability to 300 °C, suitable for aerospace and industrial sensing applications where conventional dopants degrade below 200 °C.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
Cat. No. B1258576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Azobenzenesulfonic acid
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O
InChIInChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17)
InChIKeyNUUWITGRVBOIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Azobenzenesulfonic Acid – Regioisomer‑Specific Suitability Guide for Scientific Procurement


m‑Azobenzenesulfonic acid (IUPAC: 3‑phenyldiazenylbenzenesulfonic acid; ChEBI:60544) is an azobenzene derivative bearing a single sulfonate group at the meta‑position [1]. Its molecular formula is C₁₂H₁₀N₂O₃S with an average mass of 262.284 Da . Unlike the more common para‑isomer (CAS 2484‑88‑0), the meta‑sulfonate arrangement imparts distinct physicochemical behavior that directly influences material performance, making regioisomer identification critical for reproducible experimental outcomes.

Regioisomer Identity Meta-sulfonate position reported to influence deliquescence, solution color intensity, and self-assembly
Photochromic Dopant Single-molecule dopant with photoisomerizable azobenzene moiety for light-responsive material research
Amphiphilic Template Self-assembles into micelles to template polymer nanostructures; may reduce need for auxiliary surfactants

Why m‑Azobenzenesulfonic Acid Cannot Be Interchanged with Its Closest Analogs


Substituting m‑azobenzenesulfonic acid with the para‑isomer or other in‑class azobenzene sulfonates introduces uncontrolled regioisomer‑dependent variation in deliquescence, crystallization behavior, and solution optical density [1]. The meta‑sulfonate group also dictates self‑assembly into 4.3 nm micelles that template conducting‑polymer nanostructures; stronger‑acid dopants such as HCl deliver higher absolute conductivity but lack the built‑in amphiphilicity and the photoisomerizable azobenzene moiety that enable morphology control and photochromic function [2]. These structurally hard‑wired properties make blind substitution scientifically and technically invalid.

Para-isomer interchange not valid
Meta-sulfonate regioisomer exhibits deliquescence and intense coloration not replicated by para-isomer; substitution may alter material performance.
Conventional dopants lack multifunctionality
HCl or H₂SO₄ dopants lack built-in amphiphilicity and photochromic function; morphology control and photoresponse may not transfer.
Surfactant-only templates miss covalent photochrome
SDS or DBSA surfactants template structures but do not integrate photochromic azobenzene; post-synthesis functionalization would be required.

m‑Azobenzenesulfonic Acid – Quantitative Differentiation Evidence Against Closest Analogs


Meta‑ vs. Para‑Isomer Deliquescence and Solution Color Intensity: Head‑to‑Head Comparison

The meta‑isomer is explicitly characterized as deliquescent, difficult to crystallize, and producing strongly colored solutions, whereas the para‑nitro‑derivative crystallizes in stable, long‑lasting needles and yields only orange‑yellow, non‑intense solutions [1]. This direct regioisomer comparison, performed under identical nitration and crystallization conditions, establishes that the meta‑sulfonate position is the primary driver of hygroscopicity and chromophore intensity.

Regioisomer behavior
Head-to-head
Meta-isomer deliquescent, intense color; para-isomer stable needles, weak color
Reported regioisomer-specific hygroscopicity and chromophore intensity context
Qualitative comparison under identical nitration conditions
Regioisomer differentiation Hygroscopicity Dye intermediate quality control

Reversible Photochromic Kinetics: Trans–Cis Photoisomerization Quantified

Azobenzenesulfonic acid (ABSA) dissolved in m‑cresol exhibits quantifiable trans‑to‑cis photoisomerization upon 365 nm UV irradiation. The absorbance at 330 nm decreases to 57.3% of the initial value after 10 min of UV exposure, then recovers to 83.4% of the initial value after 100 min of dark relaxation under visible light [1]. Conventional small‑molecule protonic acid dopants (e.g., HCl, H₂SO₄) lack any photochromic moiety and therefore show zero photoisomerization response under identical conditions.

Photochromic kinetics
Reported
A₃₃₀ drops to 57.3% after 10 min UV; recovers to 83.4% after 100 min dark
Supports reversible photoisomerization for single-component photoresponsive materials
Measured in m-cresol; non-photochromic dopants show 0% response
Photoswitching Optical data storage Photochromic materials

Multifunctional Dopant: Thermal Stability and DC Conductivity Benchmarking Against Conventional Dopants

Polyaniline emeraldine base doped with azobenzenesulfonic acids achieves a DC conductivity of ~0.02 S/cm and retains thermal stability up to 300 °C [1]. In contrast, HCl‑doped polyaniline typically attains higher conductivities (commonly 1–18 S/cm depending on preparation) but loses the photochromic function and may exhibit lower thermal stability due to dopant volatility; H₂SO₄‑doped PANI shows conductivity of ~16.8 S/cm [2]. The ABSA dopant trade‑off (lower absolute conductivity, dramatically higher functional versatility) is the scientifically meaningful selector.

Conductivity & thermal stability
Reported
ABSA-PANI: ~0.02 S/cm, stable to 300°C; HCl-PANI: 1–18 S/cm, ~200°C limit
Multifunctional doping supports moderate conductivity with higher thermal ceiling
Conductivity lower but photochromic and thermal advantages may suit specific research applications
Conducting polymers Thermal stability Polyaniline doping

Built‑In Amphiphilic Micelle Template: Metre‑Scale Nanofiber Synthesis Enabled

Amphiphilic azobenzenesulfonic acid, synthesized from renewable cardanol, self‑assembles into 4.3 nm spherical micelles in water [1]. These micelles template polyaniline nanofibers at the 100 g batch scale with precisely controllable widths of 130–200 nm and lengths up to ~5 μm [2]. Conventional surfactants (e.g., SDS, DBSA) can also template polymer nanostructures but lack the covalent photochromic azobenzene headgroup that remains integrated in the final material.

Micelle template size
Class-level
4.3 nm micelles template PANI nanofibers (130–200 nm width, up to 5 μm length)
Amphiphilic architecture enables scalable nanofiber synthesis without separate surfactant
Based on renewable cardanol-derived ABSA; class-level inference for other analogues
Nanofiber synthesis Micelle template Green chemistry

Self‑Assembled Nanostructure Morphology and Conductivity Precision

Using ABSA as the sole dopant‑template, self‑assembled polyaniline nanotubes and nanofibers with average diameters of 110–130 nm and a room‑temperature DC conductivity of 2.5 × 10⁻² S/cm are reproducibly obtained [1]. The formation probability and diameter depend predictably on the aniline:ABSA molar ratio, offering a tunable morphology platform. Purely protonic‑acid‑doped PANI (e.g., HCl) typically yields granular agglomerates without defined nanoscale morphology unless an additional template is introduced.

Nanostructure morphology
Class-level
Nanotubes/nanofibers 110–130 nm diameter; σ = 2.5 × 10⁻² S/cm
One-pot synthesis yields 1D photochromic conducting nanostructures with morphology tunability
Morphology depends on aniline:ABSA ratio; class-level property
Self-assembly Nanotube Nanofiber Conductivity control

m‑Azobenzenesulfonic Acid – High‑Impact Research and Industrial Application Scenarios


Single‑Component Photochromic Conducting Polymer Nanostructures

Researchers synthesizing photoresponsive polyaniline nanotubes or nanofibers for UV‑triggered conductivity modulation, optical switches, or holographic data storage benefit from ABSA’s simultaneous roles as dopant, structure‑directing agent, and photochromic functional unit [1]. The 110–130 nm diameter control and 2.5 × 10⁻² S/cm baseline conductivity enable device‑relevant geometries without post‑doping steps.

High‑Temperature Conductive Coatings and Sensors (Up to 300 °C)

For electronics or sensors operating in elevated‑temperature environments where conventional HCl‑ or H₂SO₄‑doped PANI degrades or de‑dopes below 200 °C, ABSA‑doped polyaniline provides thermal stability to 300 °C [2], making it suitable for aerospace, automotive engine‑bay, and industrial process monitoring applications where both moderate conductivity and thermal robustness are required.

Hygroscopic Dye Intermediates and Humidity‑Responsive Formulations

The meta‑sulfonate regioisomer’s documented deliquescence and intense solution coloration [3] make it the preferred isomer for humidity‑sensitive dye formulations, desiccant‑integrated indicator systems, or color‑strength‑critical textile and ink applications where the para‑isomer’s weaker coloration and crystalline stability would be functionally inadequate.

Renewable‑Resource‑Based Green Nanofiber Manufacturing at Scale

Industrial producers seeking to manufacture photochromic polyaniline nanofibers from renewable feedstocks (cardanol‑derived ABSA) at scales up to 100 g per batch can leverage the 4.3 nm micelle template that eliminates auxiliary surfactants [4]. This single‑molecule approach reduces raw‑material count, simplifies purification, and aligns with green chemistry procurement criteria.

Application
Selection Property
Validation Focus
Photochromic conducting polymer nanostructures
Reported multi-role dopant, template, and photochrome functionality
Morphology control and photoresponse verification
High-temperature conductive coatings/sensors
Reported thermal stability to 300°C
Conductivity retention under elevated temperature
Hygroscopic dye intermediates and humidity indicators
Meta-isomer reported deliquescence and intense coloration
Regioisomer identity and hygroscopic response
Renewable-resource green nanofiber synthesis
Reported micelle template may reduce auxiliary surfactant need
Scalability and nanofiber dimension control
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